molecular formula C23H30N2O3S B289422 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

货号 B289422
分子量: 414.6 g/mol
InChI 键: HSSNWPDHVWUVSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of benzothiophene carboxamides and has been found to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy in the treatment of various B-cell malignancies.

作用机制

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways involved in B-cell survival and proliferation. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells.
Biochemical and physiological effects:
6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit potent inhibitory activity against BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide. In preclinical studies, 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to be well-tolerated and has shown promising results in the treatment of various types of cancer.

实验室实验的优点和局限性

The advantages of using 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its synergistic effects when combined with other anti-cancer agents. However, the limitations of using 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and treatment regimen.

未来方向

For the development of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include the evaluation of its efficacy in clinical trials, the identification of biomarkers for patient selection, and the optimization of its dosage and treatment regimen. Other potential applications of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include the treatment of autoimmune diseases and the prevention of transplant rejection. Further research is needed to fully understand the potential of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in these areas.

合成方法

The synthesis of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 2-amino-4-methylbenzoic acid with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with 2-chloroethyl isocyanate to form the N-(2-chloroethyl) carbamate. The reaction of this intermediate with 2-(4-methylbenzoyl) amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid yields the desired product, 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

科学研究应用

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential application in the treatment of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. Preclinical studies have shown that 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits potent inhibitory activity against BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.

属性

分子式

C23H30N2O3S

分子量

414.6 g/mol

IUPAC 名称

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-14-5-7-15(8-6-14)20(27)25-22-19(21(28)24-11-12-26)17-10-9-16(23(2,3)4)13-18(17)29-22/h5-8,16,26H,9-13H2,1-4H3,(H,24,28)(H,25,27)

InChI 键

HSSNWPDHVWUVSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NCCO

规范 SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NCCO

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。